Dibenz(a,j)acridine, 3,4-dihydro-

Metabolic profiling Bay-region theory Proximate carcinogen identification

3,4-Dihydrodibenz(a,j)acridine (CAS 106589-49-5; molecular formula C₂₁H₁₅N; molecular weight 281.35 g/mol) is a partially saturated derivative of the N-heterocyclic aromatic hydrocarbon (NHA) dibenz[a,j]acridine (DBA). It is formally the 3,4-dihydro reduction product of DBA and is recognized as the trans-3,4-dihydrodiol metabolite—the candidate proximate carcinogen according to the bay-region theory of polycyclic aromatic hydrocarbon (PAH) carcinogenesis.

Molecular Formula C21H15N
Molecular Weight 281.3 g/mol
CAS No. 106589-49-5
Cat. No. B028400
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDibenz(a,j)acridine, 3,4-dihydro-
CAS106589-49-5
Synonyms3,4-DIHYDRODIBENZ(A,J)ACRIDINE
Molecular FormulaC21H15N
Molecular Weight281.3 g/mol
Structural Identifiers
SMILESC1CC2=C(C=C1)C3=C(C=C2)N=C4C=CC5=CC=CC=C5C4=C3
InChIInChI=1S/C21H15N/c1-3-7-16-14(5-1)9-11-20-18(16)13-19-17-8-4-2-6-15(17)10-12-21(19)22-20/h1,3-5,7-13H,2,6H2
InChIKeyFEKYREOUKCKIGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Dihydrodibenz(a,j)acridine (CAS 106589-49-5): Chemical Identity, Classification, and Procurement Context


3,4-Dihydrodibenz(a,j)acridine (CAS 106589-49-5; molecular formula C₂₁H₁₅N; molecular weight 281.35 g/mol) is a partially saturated derivative of the N-heterocyclic aromatic hydrocarbon (NHA) dibenz[a,j]acridine (DBA). It is formally the 3,4-dihydro reduction product of DBA and is recognized as the trans-3,4-dihydrodiol metabolite—the candidate proximate carcinogen according to the bay-region theory of polycyclic aromatic hydrocarbon (PAH) carcinogenesis [1]. The compound bears the CCRIS 3311 identifier and is listed in chemical inventories as a research-use-only substance . As a defined metabolite standard, it serves critical roles in analytical method development, metabolic activation studies, and DNA-adduct biomarker research involving DBA and related NHA environmental carcinogens [2].

Why 3,4-Dihydrodibenz(a,j)acridine (CAS 106589-49-5) Cannot Be Replaced by Other Dihydrodiol Regioisomers or the Parent DBA for Metabolic Activation and DNA Adduct Studies


The dihydrodibenz(a,j)acridine system presents three regioisomeric forms—1,2-dihydro, 3,4-dihydro, and 5,6-dihydro—each exhibiting profoundly divergent mutagenic potency, DNA-adduct profiles, and metabolic activation requirements [1]. The 3,4-dihydrodiol is uniquely identified as the major microsomal metabolite (30–40% of total) and the proximate carcinogen for DBA, whereas the 1,2-isomer displays greatest activity only in the TA98 frameshift strain and the 5,6-isomer generates chromatographically distinct DNA adducts that do not recapitulate the parent compound's genotoxic signature [2]. Substituting the parent DBA for the 3,4-dihydro metabolite confounds experimental interpretation because DBA requires metabolic activation to the 3,4-dihydrodiol before exerting mutagenic effects; thus, procurement of the pre-formed 3,4-dihydro compound is essential for studies isolating activation-independent endpoints, stereochemistry-activity relationships, or direct DNA-binding assays [3].

Quantitative Differentiation Evidence for 3,4-Dihydrodibenz(a,j)acridine (CAS 106589-49-5) Versus Closest Analogs


Metabolic Abundance: 3,4-Dihydrodiol Represents 30–40% of Total DBA Metabolites Across Rat Liver and Lung Microsomal Preparations

In a comprehensive metabolite distribution study using [14-³H]DBAJAC incubated with liver and lung microsomes from untreated, phenobarbital-pretreated, and 3-methylcholanthrene-pretreated male Wistar rats, trans-DBAJAC-3,4-dihydrodiol was consistently the most abundant single metabolite across all enzyme induction states, accounting for 30–40% of total identified products [1]. By contrast, the combined contribution of DBAJAC-5,6-oxide, phenols, and secondary metabolites constituted the remaining 60–70%, while the N-oxide metabolite represented only approximately 1% [1]. Epoxide hydrolase inhibition with 1.5 mM 3,3,3-trichloropropene-1,2-oxide suppressed dihydrodiol formation by approximately 85%, confirming the enzymatic basis of 3,4-dihydrodiol production [1].

Metabolic profiling Bay-region theory Proximate carcinogen identification

DNA Adduct Formation: 3,4-Dihydrodiol Elicits Twice the Total Adduct Level of the Parent DBA in Mouse Skin

When equimolar doses of DBA and its individual dihydrodiol metabolites were applied topically to mouse skin and DNA adducts were analyzed by ³²P-postlabeling, trans-DBA-3,4-dihydrodiol (DBA-3,4-DHD) produced the identical two adducts (Adducts 1 and 2) observed with the parent compound, but at a total adduct level twice that elicited by DBA itself [1]. Critically, trans-DBA-5,6-dihydrodiol produced two chromatographically distinct adducts (Adducts 3 and 4) that did not match the DBA adduct signature, while trans-DBA-1,2-dihydrodiol failed to generate detectable adduct levels in this system [1]. Furthermore, using nuclease P1-enhanced ³²P-postlabeling, DBA-3,4-DHD application revealed all four adducts, confirming its role as the principal proximate genotoxic metabolite [1].

DNA adductomics 32P-postlabeling Carcinogen biomarker development

Mutagenic Potency Hierarchy: 3,4-Dihydrodiol Is the Most Active Metabolite Requiring S9 Activation in Both Bacterial (TA100) and Mammalian (V79) Cells

A systematic structure-activity study compared the mutagenicity of trans-1,2-, 3,4-, and 5,6-dihydrodiols, 4- and 6-phenols, the 5,6-oxide, the N-oxide, and anti- and syn-3,4-diol-1,2-epoxides of DBAJAC in Salmonella typhimurium TA98 and TA100 and V79 Chinese hamster lung cells [1]. Among all derivatives requiring metabolic activation (S9 mix), the 3,4-dihydrodiol was the most potent mutagen in both TA100 and V79 cells [1]. Enantiomer resolution further revealed that in V79 cells, only the 3R,4R-enantiomer exhibited activity, with a potency approximately three times that of the racemic mixture, whereas in TA100, no significant difference between enantiomers was observed [1]. In TA98, a differential sensitivity pattern emerged: the 1,2-dihydrodiol isomer displayed the greatest activity, highlighting that the 3,4-isomer's superiority is assay-system-dependent and not universal [1].

Mutagenicity screening Metabolic activation Bay-region diol epoxide Enantiomer-specific activity

Cross-Compound Metabolic Rate Comparison: DBAJAC-3,4-Dihydrodiol Formation in Human Liver Microsomes Constitutes Only 3.0% of Total Metabolites, Sharply Lower Than 7-Methylbenz[c]acridine-3,4-Dihydrodiol (57.8%)

In a comparative study using human liver microsomes from 13 individual donors, the metabolism of three polycyclic aromatic carcinogens—[³H]benzo[a]pyrene (BP), [³H]7-methylbenz[c]acridine (7MBAC), and [³H]dibenz[a,j]acridine (DBAJAC)—was quantified [1]. The proximate carcinogen DBAJAC-3,4-dihydrodiol constituted only 3.0 ± 0.4% (mean ± SEM) of total ethyl acetate-soluble metabolites, compared to 57.8 ± 2.6% for 7MBAC-3,4-dihydrodiol and 5.9 ± 0.7% for BP-7,8-dihydrodiol [1]. Despite this low fractional abundance, the specific formation rates of all three proximate carcinogens per nmol cytochrome P-450 were positively correlated across the 12 subjects evaluated, indicating shared P450 isoform involvement [1]. The 19-fold difference in fractional dihydrodiol formation between DBAJAC and 7MBAC underscores that azaarene nitrogen position dramatically alters metabolic partitioning among competing pathways [1].

Human CYP450 metabolism Inter-individual variability Proximate carcinogen formation rate

Carcinogenic Potency Contextualization: Parent DBA Is a Moderate Mouse Skin Carcinogen (50% Tumor Incidence, 80-Week Latency) Versus DBC (96% Incidence, 36.6 Weeks) and BaP (96% Incidence, 32.4 Weeks)

A comparative complete carcinogenicity bioassay on Hsd:ICR(Br) mouse skin established the relative tumorigenic potencies of dibenz[a,j]acridine (DBA), 7H-dibenzo[c,g]carbazole (DBC), and benzo[a]pyrene (BaP) [1]. DBA produced skin tumors in 25 of 50 mice (50% incidence) with a mean latency period of 80 weeks, whereas both DBC and BaP produced tumors in 48 of 50 mice (96% incidence) with substantially shorter latency periods of 36.6 and 32.4 weeks, respectively [1]. The 3,4-dihydrodiol is the established proximate carcinogen for DBA; its further metabolite, the anti-3,4-diol-1,2-epoxide (DBADE), produces the major DNA adduct (Adduct 2; 89% of total DBADE adducts) and drives A→T and G→T transversions in the Ha-ras oncogene [2]. This two-step activation cascade—parent DBA → DBA-3,4-DHD → DBADE—means that the 3,4-dihydrodiol sits at the critical juncture between procarcinogen exposure and ultimate DNA damage, a position not occupied by the 1,2- or 5,6-dihydrodiol regioisomers [2].

Carcinogenicity bioassay Tumor initiation Risk assessment Structure-activity relationship

IARC Carcinogenicity Classification: DBA and Its Proximate Metabolite 3,4-Dihydrodiol Occupy a Defined Regulatory Niche Distinct from Structural Isomers

The IARC Monographs Volume 103 (2013) evaluated multiple N-heterocyclic PAHs and classified dibenz[a,j]acridine (DBA) as Group 2B—possibly carcinogenic to humans—based on sufficient evidence in experimental animals and inadequate evidence in humans [1]. Critically, the structurally related isomer dibenz[a,h]acridine is also classified as Group 2B, while dibenz[c,h]acridine received the same Group 2B designation, and benz[a]acridine and benz[c]acridine were assigned to Group 3 (not classifiable) [1]. Although the 3,4-dihydrodiol metabolite itself has not been individually evaluated, the IARC Working Group explicitly recognized that the bay-region dihydrodiol pathway—of which 3,4-dihydrodiol is the obligate intermediate—constitutes the primary mechanism of DBA metabolic activation to DNA-reactive species [2]. This regulatory context positions 3,4-dihydrodibenz(a,j)acridine as the key analytical surrogate for exposure assessment and mechanistic studies of a Group 2B carcinogen.

IARC classification Regulatory toxicology Environmental carcinogen grouping

Definitive Application Scenarios for 3,4-Dihydrodibenz(a,j)acridine (CAS 106589-49-5) in Research and Analytical Settings


Analytical Reference Standard for DBAJAC Metabolite Quantification in Environmental and Biological Matrices

As the most abundant DBA metabolite in rodent microsomal systems (30–40% of total) [1] and a defined component in human liver microsomal incubations (3.0 ± 0.4%) [2], 3,4-dihydrodibenz(a,j)acridine serves as an indispensable chromatographic and mass spectrometric reference standard. Environmental monitoring programs targeting DBA contamination in combustion emissions, coal tar, or tobacco smoke condensate require the 3,4-dihydrodiol standard for positive metabolite identification via HPLC co-chromatography, as retention time matching against authentic synthesized material is the definitive criterion for metabolite assignment [3].

Positive Control for ³²P-Postlabeling DNA Adduct Detection Method Development and Inter-Laboratory Validation

Because DBA-3,4-dihydrodiol produces the identical Adducts 1 and 2 seen with the parent carcinogen but at twice the total adduct level [1], it serves as the optimal positive control for ³²P-postlabeling assay development. This 2-fold signal enhancement relative to the parent DBA provides greater sensitivity for method optimization and facilitates inter-laboratory adduct identification harmonization, particularly given that the 5,6-dihydrodiol isomer yields chromatographically dissimilar adducts that would confound cross-study comparisons [1].

Stereochemistry-Dependent Genotoxicity Research Requiring Enantiomerically Resolved Proximate Carcinogens

The observation that only the 3R,4R enantiomer of the 3,4-dihydrodiol exhibits mutagenic activity in V79 mammalian cells—at approximately three times the potency of the racemic mixture [1]—supports the use of this compound in enantiomer-specific mechanistic studies. Laboratories investigating the stereochemical determinants of cytochrome P450-mediated metabolic activation, epoxide hydrolase processing, or DNA adduct stereochemistry require the 3,4-dihydrodiol as the entry point for synthesizing and testing optically pure bay-region diol epoxides [2].

Structure-Activity Relationship (SAR) Studies Comparing N-Heterocyclic Aromatic Carcinogen Metabolic Activation Pathways

The marked 19.3-fold difference in fractional dihydrodiol formation between DBAJAC (3.0%) and 7-methylbenz[c]acridine (57.8%) in human liver microsomes [1] highlights the critical value of the 3,4-dihydrodiol standard for SAR investigations. Researchers comparing the metabolic activation of acridine-based versus carbazole-based NHA carcinogens (e.g., DBC, which activates through phenolic pathways rather than dihydrodiols) [2] require authenticated 3,4-dihydrodiol to control for compound-specific metabolic partitioning when interpreting DNA binding, mutagenicity, and tumorigenicity data.

Quote Request

Request a Quote for Dibenz(a,j)acridine, 3,4-dihydro-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.